9,11-脱氢氟尼松醋酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

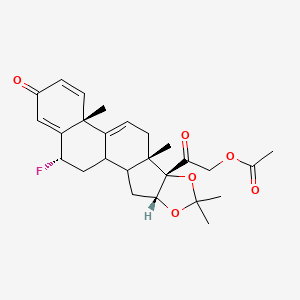

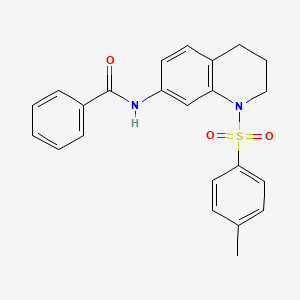

“9,11-Dehydro Flunisolide Acetate” is an intermediate compound related to Flunisolide . Flunisolide is a corticosteroid often prescribed as treatment for allergic rhinitis . It is known for its anti-inflammatory action, which is achieved by activating glucocorticoid receptors .

Molecular Structure Analysis

Flunisolide and “9,11-Dehydro Flunisolide Acetate” have the same molecular mass (434), the same molecular formula (C24H31FO6), and similar chemical structures. They differ only by the position of the fluorine atom on the steroid skeleton .

科学研究应用

固态性质和多态性

氟尼松的固态研究揭示了它以多种晶体形式存在,每种形式都具有不同的物理化学性质。商品形式包括II型和半水合物形式,其中I型在高于230°C时加热后出现。这些形式使用傅里叶变换红外光谱、X射线粉末衍射和热分析等技术进行区分。还探索了它们在各种条件下的稳定性,以了解固-固转变和形式之间的溶解度关系(Bartolomei, 2000).

结晶和多晶型

氟尼松的超临界流体结晶被研究用来使用超临界流体溶液增强分散(SEDS)技术制备不同的纯多晶型。该研究旨在通过控制药物溶液和CO2的温度、压力和流速来控制颗粒特性并生成新的多晶型,从而阐明氟尼松的不同晶体形式(Velaga, Berger, & Carlfors, 2002).

药代动力学决定因素

11β-羟基类固醇脱氢酶(11β-HSD)系统在糖皮质激素和盐皮质激素的作用中至关重要,氟尼松也不例外。对临床实践中使用的各种类固醇的药代动力学数据进行了表征,突出了11β-HSD活性对氟尼松等合成皮质类固醇疗效的重要性(Diederich et al., 2002).

肺部滞留和疗效

单次吸入后氟尼松在大鼠肺中的滞留被研究以了解其滞留时间和作用机制。该研究提供了氟尼松在肺组织中滞留时间的见解,为该药物在治疗支气管哮喘中的疗效提供了部分解释(Kantar et al., 2012).

作用机制

Target of Action

The primary target of 9,11-Dehydro Flunisolide Acetate is the glucocorticoid receptor . Glucocorticoid receptors are part of the nuclear receptor family and are widely distributed in almost every cell in the body. They play a crucial role in regulating a wide range of physiological processes, including immune response, metabolism, inflammation, and stress response .

Mode of Action

9,11-Dehydro Flunisolide Acetate acts as a glucocorticoid receptor agonist . This means it binds to the glucocorticoid receptor, activating it. The activation of these receptors has an anti-inflammatory action . The anti-inflammatory actions of corticosteroids like 9,11-Dehydro Flunisolide Acetate are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes .

Biochemical Pathways

Upon activation of the glucocorticoid receptor, 9,11-Dehydro Flunisolide Acetate influences several biochemical pathways. It is thought to suppress the immune system by decreasing the function of the lymphatic system, reducing immunoglobulin and complement concentrations, precipitating lymphocytopenia, and interfering with antigen-antibody binding .

Pharmacokinetics

Flunisolide, a related compound, is rapidly absorbed following oral ingestion and bronchial or intranasal inhalation . Systemic bioavailability is 21%, 39%, and 49% when it is administered orally, by inhalation, and intranasally, respectively . After intranasal inhalation, peak plasma concentrations are reached in 10 to 30 minutes . .

Result of Action

The activation of glucocorticoid receptors by 9,11-Dehydro Flunisolide Acetate leads to a reduction in inflammation and immune responses . When given as an intranasal spray, flunisolide reduces watery nasal discharge (rhinorrhea), nasal congestion, postnasal drip, sneezing, and itching at the back of the throat that are common allergic symptoms .

Action Environment

The action, efficacy, and stability of 9,11-Dehydro Flunisolide Acetate can be influenced by various environmental factors. It’s important to note that the effectiveness of similar corticosteroids can be affected by factors such as the individual’s health status, the presence of other medications, and individual genetic variations .

安全和危害

Flunisolide, a related compound, has some side effects including temporary nose and throat dryness, irritation, bleeding or unpleasant taste or smell. Nasal septum perforation is rarely reported. Rare, but localized infections of the nose and pharynx with Candida albicans have been reported and long-term use may raise the chance of cataracts or glaucoma .

属性

IUPAC Name |

[2-[(4R,8S,9S,13R,19S)-19-fluoro-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FO6/c1-14(28)31-13-21(30)26-22(32-23(2,3)33-26)12-18-16-11-20(27)19-10-15(29)6-8-24(19,4)17(16)7-9-25(18,26)5/h6-8,10,16,18,20,22H,9,11-13H2,1-5H3/t16?,18?,20-,22+,24+,25-,26+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCRYAKNMDCXSU-FRXWPNSNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC=C4C3CC(C5=CC(=O)C=CC45C)F)C)OC(O2)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](CC3[C@@]1(CC=C4C3C[C@@H](C5=CC(=O)C=C[C@]45C)F)C)OC(O2)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2450763.png)

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2450767.png)

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-methylbutanamide](/img/structure/B2450771.png)

![ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate](/img/structure/B2450772.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2450773.png)

![7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2450774.png)

![1-[2-(4-tert-butylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2450776.png)

![4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2450779.png)

![6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2450780.png)